

SJ3149: A Potent Tool for Probing Protein Degradation Pathways

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Compound of Interest		
Compound Name:	SJ3149	
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Application Notes and Protocols for Researchers

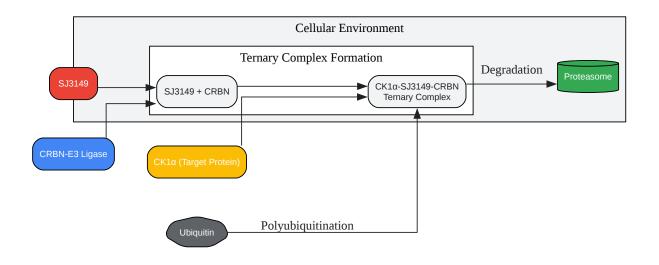
Introduction

SJ3149 is a selective and potent molecular glue degrader that targets Casein Kinase 1 alpha (CK1 α) for proteasomal degradation.[1][2][3] By hijacking the E3 ubiquitin ligase Cereblon (CRBN), **SJ3149** facilitates the ubiquitination and subsequent degradation of CK1 α , a key regulator in various cellular processes, including Wnt signaling and the p53 pathway.[2][4][5] This targeted protein degradation mechanism makes **SJ3149** a valuable tool for studying the physiological roles of CK1 α and for exploring potential therapeutic strategies in oncology.[1][2] [4] These application notes provide detailed protocols for utilizing **SJ3149** to investigate protein degradation and its cellular consequences.

Mechanism of Action

SJ3149 acts as a molecular glue, inducing a novel protein-protein interaction between CK1 α and CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2][6] This ternary complex formation leads to the polyubiquitination of CK1 α , marking it for degradation by the 26S proteasome. The degradation of CK1 α can subsequently activate the p53 tumor suppressor pathway, contributing to the antiproliferative effects of **SJ3149** in cancer cells with wild-type TP53.[2][4]





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Caption: Mechanism of **SJ3149**-induced CK1 α degradation.

Data Presentation

In Vitro Activity of SJ3149 in MOLM-13 Cells

Parameter	Value	Cell Line	Conditions	Reference
IC50	14 nM	MOLM-13	72h incubation	[1]
DC50	11 nM	MOLM-13	4h incubation	[1]
D _{max}	88%	MOLM-13	4h incubation	[1]
CK1α Degradation	50% at 4 nM	MOLM-13	4h incubation	[1]

In Vivo Activity of SJ3149 in a MOLM-13 Xenograft Model

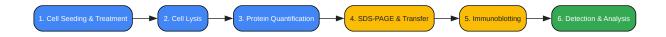


Animal Model	Dosage	Administration	Outcome	Reference
NSG mice with MOLM-13 cells	50 mg/kg	Intraperitoneal (i.p.), once or twice daily for 2 days	Significant degradation of CK1 α protein levels. Twice- daily dosing showed stronger degradation.	[1]

Experimental Protocols

Protocol 1: Assessment of CK1α Degradation by Western Blot

This protocol details the procedure for analyzing the degradation of $CK1\alpha$ in cell culture following treatment with **SJ3149**.



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Caption: Western blot workflow for CK1α degradation analysis.

Materials:

- MOLM-13 cells
- RPMI-1640 medium with 10% FBS
- **SJ3149** (stock solution in DMSO)
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit



- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-CK1α, anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibody
- ECL detection reagent

Procedure:

- · Cell Culture and Treatment:
 - Seed MOLM-13 cells at a density of 0.5 x 10⁶ cells/mL in RPMI-1640 medium.
 - \circ Treat cells with varying concentrations of **SJ3149** (e.g., 1 nM to 10 μ M) or DMSO as a vehicle control for 4 hours.
- · Cell Lysis:
 - Harvest cells by centrifugation and wash with ice-cold PBS.
 - Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification:
 - Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein (20-30 μg) onto an SDS-PAGE gel.



- Separate proteins by electrophoresis and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary anti-CK1α antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Incubate with anti-GAPDH as a loading control.
- Detection:
 - Detect the signal using an ECL reagent and an appropriate imaging system.
 - \circ Quantify band intensities to determine the percentage of CK1 α degradation relative to the loading control.

Protocol 2: Cell Viability Assay (IC50 Determination)

This protocol describes how to measure the antiproliferative effect of **SJ3149** and determine its half-maximal inhibitory concentration (IC₅₀).

Materials:

- MOLM-13 cells
- RPMI-1640 medium with 10% FBS
- **SJ3149** (stock solution in DMSO)
- 96-well white, clear-bottom plates
- CellTiter-Glo® Luminescent Cell Viability Assay

Procedure:

Cell Seeding:



 \circ Seed MOLM-13 cells in a 96-well plate at a density of 5,000 cells per well in 100 μL of medium.

Compound Treatment:

- Prepare serial dilutions of SJ3149 in culture medium.
- Add the compound dilutions to the wells (final concentrations ranging from picomolar to micromolar). Include a DMSO vehicle control.

Incubation:

- o Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Cell Viability Measurement:
 - Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
 - Add 100 μL of CellTiter-Glo® reagent to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Analysis:

- Measure luminescence using a plate reader.
- Calculate the percentage of cell viability relative to the DMSO control.
- Plot the viability data against the log of the SJ3149 concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol 3: In Vivo Evaluation of CK1α Degradation

This protocol outlines a procedure for assessing the in vivo efficacy of **SJ3149** in a mouse xenograft model.

Materials:



- NSG (NOD scid gamma) mice
- MOLM-13 cells
- SJ3149
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
- Tools for intraperitoneal injection
- Tissue homogenization buffer and equipment

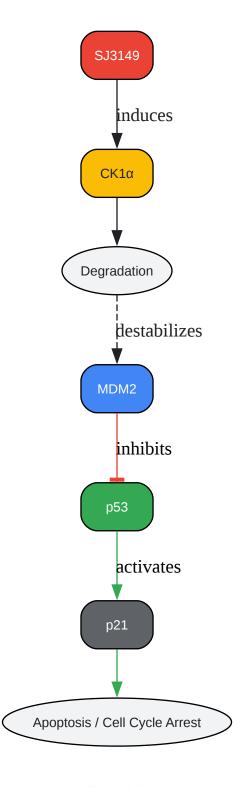
Procedure:

- Xenograft Establishment:
 - Transplant NSG mice with MOLM-13 cells. Allow tumors to establish.
- · Compound Administration:
 - Prepare SJ3149 formulation at the desired concentration (e.g., 50 mg/kg).
 - Administer SJ3149 or vehicle control via intraperitoneal injection once or twice daily for a specified period (e.g., 2 days).[1]
- Tissue Collection and Analysis:
 - At the end of the treatment period, euthanize the mice and harvest tumors or relevant tissues (e.g., bone marrow).
 - Prepare protein lysates from the tissues.
 - \circ Analyze CK1 α protein levels by Western blot as described in Protocol 1.

Signaling Pathway Analysis

The degradation of $CK1\alpha$ by **SJ3149** has been shown to activate the p53 signaling pathway, which is a critical tumor suppression mechanism.





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Caption: **SJ3149**-induced CK1α degradation leading to p53 pathway activation.

Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions. Always follow standard laboratory safety



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